1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea
Descripción
Propiedades
IUPAC Name |
1-propyl-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-7-13-11(15)14-9(2)10-6-4-5-8-12-10/h4-6,8-9H,3,7H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRKVGVEXAOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea typically involves the reaction of 1-(pyridin-2-yl)ethylamine with propyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a larger scale. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The biological and chemical properties of urea derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea with analogous compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Differences vs. Target Compound | Biological Activity/Properties |
|---|---|---|---|
| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Thiophene and pyridine substituents | Replaces propyl with phenyl; adds thiophene | Enhanced electronic properties, improved binding affinity |
| 1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea | Pyrazole, pyridine, and thiazole groups | Additional heterocycles (pyrazole, thiazole) | Broader interaction with enzymes/receptors |
| 1-(Naphthalen-1-yl)-3-propylurea | Naphthalene substituent | Replaces pyridinylethyl with naphthalene | Increased aromatic stacking potential |
| 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea | Benzhydryl and piperidine groups | Bulky benzhydryl group; piperidine ring | Enhanced steric effects, potential CNS activity |
| 1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea | Chlorophenyl and sulfonyl-piperidine groups | Electronegative substituents (Cl, SO₂) | Altered pharmacokinetics and target selectivity |
Key Differentiators of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea
- Pyridin-2-yl Group : The pyridine ring at the 2-position facilitates hydrogen bonding and π-π stacking interactions, critical for target binding .
- Urea Core: The urea moiety acts as a hydrogen-bond donor/acceptor, a feature shared with clinically used kinase inhibitors (e.g., sorafenib) .
Table 2: Estimated Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₆N₃O (theoretical) |
| Molecular Weight | ~206.27 g/mol |
| Lipophilicity (LogP) | Predicted ~1.5 (moderate) due to propyl chain |
| Solubility | Likely polar aprotic solvent-soluble |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a pyridine-containing amine with a propyl isocyanate derivative. Key steps include nucleophilic addition of the amine to the isocyanate group under anhydrous conditions. Optimization involves selecting aprotic solvents (e.g., DMF or dichloromethane) and catalysts like triethylamine to enhance reaction efficiency. Temperature control (0–25°C) minimizes side reactions, while purification via column chromatography ensures product purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea, and what key spectral features should be analyzed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the urea backbone and substituent arrangement. In H NMR, signals for the propyl chain (δ 0.8–1.6 ppm) and pyridinyl protons (δ 7.2–8.6 ppm) should be resolved. Infrared (IR) spectroscopy identifies the urea carbonyl stretch (~1640–1680 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI-MS providing [M+H] or [M+Na] peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea derivatives?
- Methodological Answer : SAR studies require systematic substitution at three positions:
- Pyridine ring : Introduce electron-withdrawing/donating groups to modulate electronic effects.
- Urea linkage : Replace with thiourea or amide groups to assess hydrogen-bonding impact.
- Propyl chain : Vary alkyl chain length or branching to study steric effects.
Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity. For example, pyridinyl substituents in analogous compounds showed enhanced binding to kinase targets, as seen in related urea derivatives .
Q. What computational methods are recommended for predicting the binding affinity of 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea to target enzymes, and how should docking results be validated experimentally?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions between the urea group and enzyme active sites. PyMOL visualizes hydrogen bonds (e.g., urea NH to catalytic residues) and hydrophobic contacts. Validation requires:
- Enzymatic assays : Measure IC values against purified targets (e.g., kinases).
- Mutagenesis studies : Disrupt predicted binding residues to confirm docking poses.
Prior studies on pyridinyl-urea derivatives used this pipeline to identify potent inhibitors .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for 1-Propyl-3-[1-(pyridin-2-yl)ethyl]urea?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. A stepwise approach includes:
- PK profiling : Assess bioavailability, plasma stability, and metabolite formation via LC-MS.
- Tissue distribution studies : Use radiolabeled compounds to track accumulation.
- Mechanistic validation : Compare in vitro target engagement (e.g., SPR binding) with in vivo biomarker modulation.
For example, poor in vivo activity in related compounds was traced to rapid hepatic clearance, prompting structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
